N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide

ORL-1 modulator Pain pharmacology GPCR binding

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide is a synthetic small-molecule featuring a quinoxaline-2-carboxamide core linked via a piperidine spacer to a 1,2,5-thiadiazol-3-yl moiety. It falls within the broader class of substituted-quinoxaline-type piperidine compounds disclosed in patents targeting the opioid receptor-like 1 (ORL-1) receptor for pain management.

Molecular Formula C16H16N6OS
Molecular Weight 340.41
CAS No. 2097920-98-2
Cat. No. B2373623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide
CAS2097920-98-2
Molecular FormulaC16H16N6OS
Molecular Weight340.41
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NSN=C4
InChIInChI=1S/C16H16N6OS/c23-16(14-9-17-12-3-1-2-4-13(12)20-14)19-11-5-7-22(8-6-11)15-10-18-24-21-15/h1-4,9-11H,5-8H2,(H,19,23)
InChIKeyRKFJPSVUTFMBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide (CAS 2097920-98-2) Procurement Baseline 2025


N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide is a synthetic small-molecule featuring a quinoxaline-2-carboxamide core linked via a piperidine spacer to a 1,2,5-thiadiazol-3-yl moiety [1]. It falls within the broader class of substituted-quinoxaline-type piperidine compounds disclosed in patents targeting the opioid receptor-like 1 (ORL-1) receptor for pain management [2]. Preclinical screening data indicate weak binding to human HSP90α (Kd ≈ 19,000 nM) [3]. The compound is available from specialist chemical suppliers exclusively for research use and is not intended for human or veterinary application.

Why Generic Quinoxaline-Piperidine Analogs Cannot Replace N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide in Research Programs


Within the substituted-quinoxaline-type piperidine family, subtle structural variations at the piperidine N-substituent profoundly alter receptor binding profiles. For example, compounds in US 8,846,929 exhibit Ki values ranging from sub‑nanomolar to >10,000 nM at the ORL-1 receptor depending on whether the N-substituent is a bridged bicycloalkyl, a phosphorus-containing group, or a simple alkyl chain [1]. The 1,2,5-thiadiazol-3-yl group present in this compound introduces distinct hydrogen-bonding and dipole characteristics that cannot be replicated by other common heteroaryl replacements such as pyridine, pyrimidine, or 1,2,4-thiadiazole [2]. Consequently, procurement of a generic ‘quinoxaline-piperidine’ without specifying the exact N-substituent risks obtaining a molecule with irrelevant pharmacology for ORL-1, kinase, or neuroprotective target engagement studies.

Quantitative Differentiation Evidence for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide vs. Closest Analogs


ORL-1 Receptor Binding Selectivity: 1,2,5-Thiadiazole vs. Phosphorus-Substituted Analogs

The 1,2,5-thiadiazol-3-yl group occupies a distinct chemical space relative to the phosphorus-substituted and oxime-substituted analogs prominent in the Purdue Pharma patent portfolio. While no direct ORL-1 Ki has been published for the target compound itself, the closest structurally characterized analog in BindingDB (BDBM97711, a compound from the same patent family with a different N-substituent) displays Ki = 2,691 nM at the κ‑opioid receptor [1]. The 1,2,5-thiadiazole regioisomer is differentiated from 1,2,4-thiadiazole-containing quinoxaline amides, which have demonstrated anti‑proliferative IC50 values of 4.27 µg/mL against HEPG2 cells, a property attributed to the 1,2,4-regioisomer’s distinct electronic profile [2].

ORL-1 modulator Pain pharmacology GPCR binding

HSP90α Binding Affinity: Target Compound vs. Established HSP90 Inhibitors

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide exhibits measurable but weak binding to human HSP90α (Kd = 19,000 nM) as determined by 2D 1H‑15N HSQC chemical shift perturbation [1]. This affinity is approximately 1,000–4,000‑fold weaker than the clinically investigated HSP90 inhibitor ganetespib (Kd ≈ 5–19 nM) and >100‑fold weaker than the tool compound 17‑AAG (Kd ≈ 50–100 nM) [2]. The weak engagement suggests the compound is unsuitable as a primary HSP90 chemical probe but may serve as a negative control or a low‑affinity reference ligand in NMR‑based fragment screening cascades.

HSP90 inhibition Chemical probe NMR binding assay

Neuroprotective Patent Indication: Thiadiazole-Quinoxaline vs. Unsubstituted Piperidine Bridge

A patent describing methods for treating Huntington’s disease specifically recites compounds structurally related to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide, highlighting the importance of the thiadiazole‑piperidine‑quinoxaline scaffold for neuronal survival pathway modulation . In contrast, unsubstituted piperidine‑quinoxaline carboxamides (lacking the thiadiazole moiety) are not claimed in this neuroprotective context and are predominantly reported as simple kinase inhibitors or antibacterial agents [1]. This patent‑level differentiation indicates that the thiadiazole substitution imparts target‑engagement properties relevant to neurodegeneration research that are absent in simpler piperidine‑quinoxaline analogs.

Huntington's disease Neuroprotection Patent‑covered scaffold

Physicochemical Property Space: 1,2,5-Thiadiazole vs. 1,2,4-Thiadiazole Regioisomer

The 1,2,5‑thiadiazole regioisomer possesses a distinct dipole moment and hydrogen‑bond acceptor pattern compared to the 1,2,4‑thiadiazole isomer. Computational predictions (PubChem XLogP3) estimate LogP ≈ 2.2 for the target compound, while the corresponding 1,2,4‑thiadiazole regioisomer is predicted to have LogP ≈ 1.8 due to altered nitrogen positioning [1]. The topological polar surface area (TPSA) is calculated as 89.4 Ų, placing the compound within the CNS‑accessible chemical space (TPSA < 90 Ų) [1]. In contrast, quinoxaline‑2‑carboxamide 1,4‑di‑N‑oxide derivatives, a common comparator class for antimycobacterial screening, have significantly higher TPSA (>120 Ų) and are excluded from passive CNS penetration [2].

Regioisomer differentiation LogP Hydrogen bonding

Optimal Research Procurement Scenarios for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide


ORL-1 Receptor Tool Compound with Distinct Chemotype from Phosphorus / Oxime Series

Medicinal chemistry groups aiming to diversify their ORL-1 SAR beyond the phosphorus‑substituted and oxime‑substituted scaffolds described in US Patents 8,846,929 and 9,045,533 can procure this compound as a representative of the thiadiazole‑substituted chemotype. As detailed in Section 3 (Evidence Item 1), the 1,2,5‑thiadiazol‑3‑yl N‑substituent introduces a unique heteroaryl interaction profile that is structurally orthogonal to the phosphorus‑containing series [1]. Procurement ensures that structure‑activity relationship studies include the full chemical space claimed in the patent family, reducing the risk of missing a key selectivity determinant.

HSP90α Weak‑Binder Control for Biophysical Screening Cascades

Fragment‑based drug discovery (FBDD) and NMR screening laboratories require low‑affinity reference compounds to calibrate hit‑identification thresholds. With a Kd of 19,000 nM against HSP90α (Section 3, Evidence Item 2) [1], this compound serves as an ideal weakly‑binding control that is >1,000‑fold less potent than clinical HSP90 inhibitors, enabling robust Z’‑factor determination and false‑positive rate estimation in competitive binding assays without the risk of saturating the target at typical screening concentrations.

Neurodegeneration‑Focused Lead Generation with CNS‑Property Optimization Potential

Neuroscience teams pursuing Huntington’s disease or related polyglutamine disorders can source this compound as a patent‑relevant starting point (Section 3, Evidence Item 3). The favorable CNS physicochemical profile (TPSA = 89.4 Ų, LogP ≈ 2.2; Section 3, Evidence Item 4) [1] and the explicit patent linkage to neuronal survival pathway modulation make it a strategically superior purchase compared to generic quinoxaline‑piperidine analogs lacking both CNS drug‑like properties and neurodegenerative disease patent coverage.

Regioisomer‑Specific Thiadiazole Medicinal Chemistry Benchmarking

Academic and industrial groups investigating thiadiazole regioisomerism in heterocyclic medicinal chemistry can use this compound as the definitive 1,2,5‑thiadiazol‑3‑yl standard. The ~0.4 LogP difference from the 1,2,4‑regioisomer and the distinct hydrogen‑bonding geometry (Section 3, Evidence Item 4) allow teams to experimentally validate computational predictions of regioisomer‑dependent permeability, solubility, and target engagement, thereby strengthening SAR models for future lead optimization across multiple therapeutic areas [1].

Quote Request

Request a Quote for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.